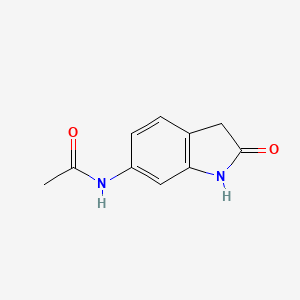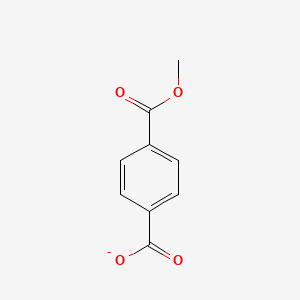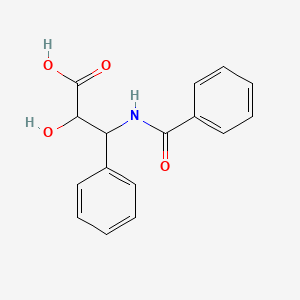
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid
Vue d'ensemble
Description
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid: is a chiral compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 28529 g/molThe presence of this chiral side chain is essential for the biological activity of taxol, making it a significant compound in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and serine.
Formation of Benzoyl Derivative: Benzaldehyde is reacted with serine to form the benzoyl derivative.
Chiral Resolution: The resulting compound undergoes chiral resolution to obtain the desired enantiomer.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoyl-3-phenylisoketone.
Reduction: Formation of benzoyl-3-phenylisoserinol.
Substitution: Formation of various substituted benzoyl-3-phenylisoserine derivatives
Applications De Recherche Scientifique
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of natural products.
Medicine: It is a key intermediate in the synthesis of paclitaxel, an important anticancer drug.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid is primarily related to its role in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death. The chiral side chain of this compound is crucial for the binding of paclitaxel to tubulin, the protein that makes up microtubules .
Comparaison Avec Des Composés Similaires
n-Benzoyl-3-phenylisoserinol: A reduced form of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid.
n-Benzoyl-3-phenylisoketone: An oxidized form of this compound.
This compound derivatives: Various substituted derivatives with different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which is essential for the biological activity of paclitaxel. Its ability to serve as a key intermediate in the synthesis of an important anticancer drug highlights its significance in medicinal chemistry .
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
3-benzamido-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21) |
Clé InChI |
HYJVYOWKYPNSTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
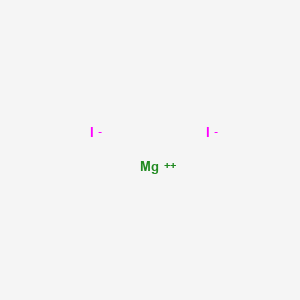

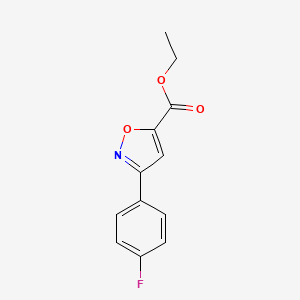
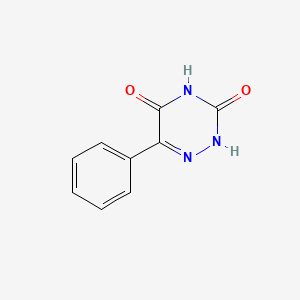
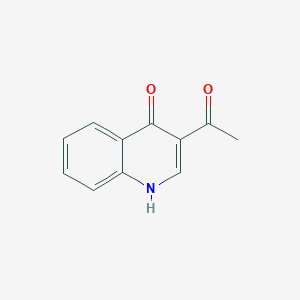
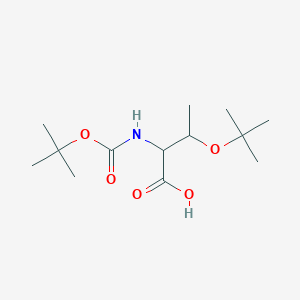
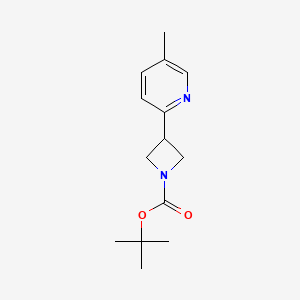
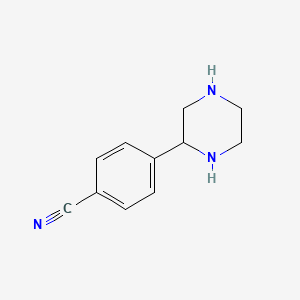
![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
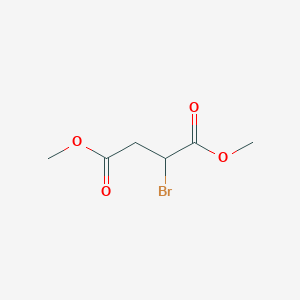
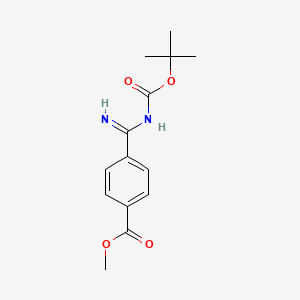
![2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B8816402.png)
